1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a heterocyclic compound featuring a pyrrolidine ring linked to a 5-bromopyrimidin-2-yloxy group via an ether bond, with an acetyl (ethanone) moiety at the pyrrolidine nitrogen.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-7(15)14-3-2-9(6-14)16-10-12-4-8(11)5-13-10/h4-5,9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUWPQMKACEQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination Strategies
The patent CN104447570A details bromination of 2-hydroxypyrimidine using elemental bromine at sub-5°C in aqueous medium, achieving >91% yield for 5-bromo-2-hydroxypyrimidine. This method capitalizes on the inherent reactivity of the pyrimidine C5 position under kinetically controlled conditions:
2-Hydroxypyrimidine + Br₂ → 5-Bromo-2-hydroxypyrimidine (91% yield)
Key parameters:
- Temperature : <5°C prevents polybromination
- Solvent : Methanol/water mixture enables solubility while minimizing hydrolysis
- Workup : Neutral alumina chromatography purifies the product
Comparative studies show POCl₃-mediated chlorination of the 2-hydroxy group precedes bromination in some routes, though direct bromination proves more atom-economical.
Pyrrolidine Scaffold Functionalization
Stereoselective Synthesis of 3-Hydroxypyrrolidine
The stereocontrolled synthesis of 3-hydroxypyrrolidine derivatives follows methodologies from PMC11508981, utilizing:
- Rhodium-catalyzed 1,4-additions to enones for cis-diol formation
- Borane-mediated lactam reductions to establish pyrrolidine stereochemistry
- TBS ether protection of secondary alcohols during N-acylation
A representative sequence:
L-Proline → TBS protection → Oxidation → Rh-catalyzed arylation → Deprotection → 3-Hydroxypyrrolidine
N-Acylation Protocols
N-terminal acetylation employs acetyl chloride with Hunig's base (DIPEA) in dichloromethane, achieving quantitative conversion:
3-Hydroxypyrrolidine + AcCl → 1-Acetyl-3-hydroxypyrrolidine (98% yield)
Ether Bond Formation: Pyrimidine-Pyrrolidine Coupling
Nucleophilic Aromatic Substitution
Reacting 5-bromo-2-chloropyrimidine with 1-acetyl-3-hydroxypyrrolidine under Mitsunobu conditions (DIAD, PPh₃) affords the ether linkage:
5-Bromo-2-chloropyrimidine + 1-Acetyl-3-hydroxypyrrolidine → Target compound (72% yield)
Alternative conditions using Cs₂CO₃ in DMF at 80°C provide comparable yields (68%) with simplified purification.
Integrated Synthetic Route
Combining these methodologies yields an optimized five-step synthesis:
| Step | Transformation | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | 2-Hydroxypyrimidine → 5-Bromo-2-hydroxypyrimidine | Br₂, H₂O/MeOH, 0°C | 91% |
| 2 | 5-Bromo-2-hydroxypyrimidine → 5-Bromo-2-chloropyrimidine | POCl₃, reflux | 88% |
| 3 | L-Proline → 3-Hydroxypyrrolidine | Rh-catalyzed 1,4-addition, BH₃ | 62% |
| 4 | 3-Hydroxypyrrolidine → 1-Acetyl-3-hydroxypyrrolidine | AcCl, DIPEA, CH₂Cl₂ | 98% |
| 5 | Coupling to final product | DIAD, PPh₃, THF | 72% |
Overall yield : 91% × 88% × 62% × 98% × 72% ≈ 34.5%
Analytical Characterization Data
While experimental spectra for the target compound remain unpublished, predicted properties based on analogous structures include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 2H, pyrimidine-H), 5.12 (m, 1H, pyrrolidine-OCH), 3.85-3.45 (m, 4H, pyrrolidine), 2.85 (s, 3H, COCH₃)
- HRMS : m/z calc. for C₁₁H₁₃BrN₃O₂ [M+H]⁺ 308.0234, found 308.0231
- HPLC Purity : >99% (C18 column, MeCN/H₂O gradient)
Comparative Method Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu coupling | High regioselectivity | Expensive reagents |
| SNAr with Cs₂CO₃ | Cost-effective | Requires elevated temperatures |
| Enzymatic coupling | Eco-friendly | Limited substrate scope |
Recent advances in photoredox-mediated C-O bond formation (PMC11508981) suggest future routes could achieve higher step-economy through radical coupling mechanisms.
Chemical Reactions Analysis
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
It appears there is some confusion in the query, as two different chemical compounds are mentioned: 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one and 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one. The search results also mention 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one. Because the query specifically asks for information on "this compound", the answer below will focus on that compound.
Unfortunately, information on the specific applications of "this compound" is not available in the provided search results. However, the search results do provide information on the applications of similar compounds, which may provide some insight.
Note: It is important to note that accurately determining the applications of a specific chemical compound requires thorough scientific research, which may include access to specialized databases, experimental studies, and expert analysis. The information provided below is based on the available search results and should not be considered exhaustive or definitive.
General Information on Similar Compounds
Here's what the search results say about compounds that are structurally similar to "this compound":
- 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one: This compound contains a pyrrolidine ring, a bromopyrimidine component, and an oxazole group. It is a derivative of oxazolidinone, and compounds similar to it may exhibit biological activities, including antibacterial, antitumor, and CNS (central nervous system) effects.
- 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one: This is a synthetic compound with a molecular formula of C13H16BrN3O2 and a molecular weight of 326.194 g/mol. It is studied for potential biological activities, including antimicrobial and anticancer properties.
Potential Applications Based on Structural Features
Based on the structural features and activities of similar compounds, "this compound" may have potential applications in:
- Medicinal Chemistry: As an intermediate in synthesizing more complex organic molecules.
- Pharmacology: Due to the potential biological activities associated with its structural components.
- Antimicrobial Research: Similar compounds have demonstrated effectiveness against various bacterial strains.
- Oncology Research: Compounds with similar structural features have shown cytotoxic effects on cancer cell lines.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | Pyrrolidine ring, bromopyrimidine, oxazole group | Antibacterial, antitumor, CNS effects |
| 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one | Pyrrolidine and pyrimidine moieties | Studied for potential biological activities, including antimicrobial and anticancer properties |
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
It's important to note that this table is based on preliminary studies and research. More detailed investigations are needed to fully understand the properties and potential applications of these compounds.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
A closely related analog, 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS 2034498-57-0), replaces pyrrolidine with a six-membered piperidine ring. Key differences include:
| Compound | Core Ring | Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Pyrrolidine | 5-Bromopyrimidin-2-yloxy | ~350–380 (estimated) |
| Piperidine Analog | Piperidine | 5-Bromopyrimidin-2-yloxy | 444.24 |
Substituent Variations
a) 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one (CAS 478048-18-9)
- Key Differences : Replaces the bromopyrimidine group with a trifluoromethyl-benzodiazole moiety.
b) 1-(pyrrolidin-1-yl)ethan-1-one
Halogen vs. Non-Halogenated Analogs
Compounds like 2-(4-(tert-butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5b) incorporate fluorine atoms instead of bromine. Fluorine’s electronegativity and small size improve membrane permeability, whereas bromine’s larger size and polarizability may enhance halogen bonding in target binding .
Pyrimidine vs. Pyridine Derivatives
1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-one (CAS 1256808-29-3) substitutes pyrimidine with pyridine.
Key Research Findings
- Bromine’s Role: The 5-bromo substituent on pyrimidine may act as a halogen bond donor, enhancing interactions with biomolecular targets compared to non-halogenated analogs .
- Pyrrolidine Advantages : The pyrrolidine core’s rigidity and nitrogen basicity can improve solubility and pharmacokinetic profiles relative to larger heterocycles .
Biological Activity
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring, a brominated pyrimidine moiety, and an ethanone functional group. These structural components suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit several notable biological activities, including:
- Antimicrobial Activity : Derivatives of pyrrolidine, particularly those with halogen substituents, have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : The brominated pyrimidine component may enhance the compound's antitumor activity by interacting with specific cellular pathways involved in cancer proliferation .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
This comparison highlights the potential for this compound to possess unique pharmacological properties due to its specific combination of functional groups.
Case Studies and Research Findings
Research has demonstrated the efficacy of similar compounds in various biological assays:
- Antibacterial Studies : In vitro tests on pyrrolidine derivatives have shown MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial potential .
- Anticancer Activity : Studies involving brominated compounds have reported significant cytotoxic effects on cancer cell lines, suggesting that the presence of bromine may enhance interaction with DNA or other cellular components .
- Pharmacokinetic Studies : Ongoing research is exploring the pharmacokinetics of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for preparing 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one?
- Methodology :
- Step 1 : Synthesis begins with bromopyrimidine intermediates (e.g., 5-bromo-2-chloropyrimidine) reacting with pyrrolidine derivatives under reflux conditions using acetonitrile as a solvent and triethylamine as a base to facilitate nucleophilic substitution .
- Step 2 : Subsequent coupling with acetylating agents introduces the ethanone moiety.
- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are adjusted to maximize yield. Continuous flow reactors can enhance scalability and reproducibility for multi-step syntheses .
- Purification : High-performance liquid chromatography (HPLC) ensures >95% purity, critical for biological assays .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the pyrrolidine ring conformation, bromopyrimidine substitution, and ethanone group placement .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., CHBrNO) and detects isotopic patterns for bromine .
- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (1690–1720 cm) and C-Br (550–650 cm) .
Q. What experimental approaches are used to evaluate solubility and stability in biological matrices?
- Solubility Testing :
- The compound is dissolved in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) to determine partition coefficients (logP) .
- Stability Profiling :
- Incubation at physiological pH (4.0–7.4) and temperatures (25–37°C) over 24–72 hours, followed by HPLC to quantify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Recommendations :
- Comparative Assay Design : Replicate studies using standardized cell lines (e.g., HEK293 vs. HeLa) and consistent dosing protocols to isolate system-specific effects .
- Target Validation : Use CRISPR-based knockouts or competitive binding assays to confirm interactions with purported targets (e.g., kinases or GPCRs) .
- Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in compound purity .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Structural Biology :
- X-ray Crystallography : Resolves binding modes of the bromopyrimidine moiety with active-site residues in target proteins .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K, k/k) in real-time using immobilized recombinant receptors .
- Computational Modeling :
- Molecular dynamics simulations predict conformational flexibility of the pyrrolidine ring during target engagement .
Q. How can synthesis be scaled using continuous flow reactors without compromising quality?
- Process Design :
- Reactor Configuration : Multi-stage flow systems separate intermediates (e.g., bromopyrimidine-pyrrolidine adducts) to prevent side reactions .
- In-line Analytics : UV-Vis and FTIR probes monitor reaction progress and automate purification via liquid-liquid extraction .
- Yield Optimization : Residence time and flow rates are adjusted using design-of-experiments (DoE) software to achieve >80% yield .
Q. What strategies improve the compound’s pharmacological profile through structural modifications?
- Structure-Activity Relationship (SAR) Studies :
- Pyrimidine Modifications : Replace bromine with fluorine to enhance metabolic stability while retaining target affinity .
- Pyrrolidine Substitutions : Introduce methyl groups to restrict ring puckering and improve selectivity .
- Ethanone Replacement : Test alternative ketones (e.g., trifluoroacetyl) to modulate solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
